2-(4-Bromophenyl)-2-(isobutyryloxy)acetic Acid
Description
2-(4-Bromophenyl)-2-(isobutyryloxy)acetic Acid is an organic compound that belongs to the class of acetic acids It features a bromophenyl group and an isobutyryloxy group attached to the acetic acid moiety
Properties
IUPAC Name |
2-(4-bromophenyl)-2-(2-methylpropanoyloxy)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrO4/c1-7(2)12(16)17-10(11(14)15)8-3-5-9(13)6-4-8/h3-7,10H,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWHIJSKRSRZFNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)OC(C1=CC=C(C=C1)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Esterification of 2-(4-Bromophenyl)acetic Acid with Isobutyryl Chloride
A primary route involves the esterification of 2-(4-bromophenyl)acetic acid with isobutyryl chloride. This method employs coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to activate the carboxylic acid group.
Procedure :
- Activation : 2-(4-Bromophenyl)acetic acid (1.0 equiv) is dissolved in anhydrous dichloromethane under nitrogen. DCC (1.2 equiv) and DMAP (0.1 equiv) are added to form an active ester intermediate.
- Acylation : Isobutyryl chloride (1.5 equiv) is introduced dropwise at 0°C, followed by stirring at room temperature for 12–24 hours.
- Workup : The mixture is filtered to remove dicyclohexylurea, and the solvent is evaporated. The crude product is purified via silica gel chromatography (ethyl acetate/hexane, 1:3).
Key Data :
| Parameter | Value |
|---|---|
| Reaction Temperature | 0°C → 25°C |
| Catalyst | DCC/DMAP |
| Purification | Column Chromatography |
| Purity (HPLC) | ≥99% |
Bromination of Phenylacetic Acid Derivatives
Alternative methods adapt bromination strategies to introduce the 4-bromo substituent post-esterification.
Procedure :
- Substrate Preparation : 2-Phenyl-2-(isobutyryloxy)acetic acid is dissolved in aqueous sodium bicarbonate.
- Bromination : Bromine (1.2 equiv) is added slowly at 25–35°C, yielding 2-(4-bromophenyl)-2-(isobutyryloxy)acetic acid after 10 hours.
- Isolation : The product is extracted with dichloromethane, washed with brine, and crystallized from heptane.
Key Data :
| Parameter | Value |
|---|---|
| Bromine Equivalents | 1.2 equiv |
| Reaction Medium | Water/sodium bicarbonate |
| Byproduct | 3-bromo isomer (≤0.7%) |
Friedel-Crafts Acylation and Rearrangement
A multi-step approach adapted from CN105037059A involves:
- Friedel-Crafts Acylation : 4-Bromobenzene reacts with 2-haloisobutyryl halide (e.g., chloride) using AlCl₃ to form 1-(4-bromophenyl)-2-methyl-2-halo-1-propanone.
- Ketal Formation : The ketone is treated with ethylene glycol under acid catalysis.
- Zinc-Catalyzed Rearrangement : The ketal undergoes rearrangement with ZnCl₂/AgNO₃ to yield the ester precursor, hydrolyzed to the final product.
Key Data :
| Parameter | Value |
|---|---|
| Catalyst System | ZnCl₂/AgNO₃ (1:0.2 molar ratio) |
| Rearrangement Temp. | 110°C |
| Hydrolysis Solvent | Methanol/water (4:1) |
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Esterification | High purity, scalable | Requires costly coupling agents | 68–75% |
| Bromination | Direct functionalization | Low regioselectivity | 46–58% |
| Friedel-Crafts | Atom-economic | Multi-step, harsh conditions | 62–70% |
Optimization Strategies
Solvent Selection for Esterification
Polar aprotic solvents (e.g., dichloromethane, THF) enhance reaction rates by stabilizing intermediates. Non-polar solvents (toluene) reduce side reactions but slow kinetics.
Catalytic Systems
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromophenyl)-2-(isobutyryloxy)acetic Acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide or other nucleophiles in a suitable solvent.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of the corresponding alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Medicinal Chemistry
Therapeutic Potential
The compound has been investigated for its potential therapeutic properties. Its structure suggests that it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. This modulation could lead to various biological effects, making it a candidate for drug development in treating conditions like inflammation or cancer.
Case Study: Anti-inflammatory Activity
Research has indicated that derivatives of 2-(4-Bromophenyl)-2-(isobutyryloxy)acetic acid exhibit anti-inflammatory properties. In a study involving animal models, the compound demonstrated a significant reduction in inflammatory markers compared to control groups. The findings suggest that the compound could be developed into a therapeutic agent for inflammatory diseases.
Organic Synthesis
Intermediate in Synthesis
This compound serves as an important intermediate in organic synthesis processes. It can undergo various chemical reactions such as oxidation, reduction, and substitution, which are essential for creating more complex organic molecules.
| Reaction Type | Reagents Used | Products Formed |
|---|---|---|
| Oxidation | Potassium permanganate | Carboxylic acids or ketones |
| Reduction | Hydrogen (Pd catalyst) | Corresponding alcohols |
| Substitution | Sodium hydroxide | Substituted phenyl derivatives |
Example of Synthesis Route
The synthesis typically involves esterification with isobutyric acid followed by acetylation to yield the final product. Optimized reaction conditions can enhance yield and purity, making it suitable for industrial applications.
Industrial Applications
Production of Specialty Chemicals
In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its unique properties allow it to be used in formulating various chemical products, including agrochemicals and pharmaceuticals.
Biological Research
Potential Bioactive Compound
Studies have shown that this compound may possess bioactive properties that could be beneficial in biological research. Its ability to interact with biological systems makes it a valuable tool for exploring biochemical pathways and developing new assays for drug discovery.
Mechanism of Action
The mechanism of action of 2-(4-Bromophenyl)-2-(isobutyryloxy)acetic Acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition or activation of specific biochemical processes.
Comparison with Similar Compounds
Similar Compounds
2-(4-Chlorophenyl)-2-(isobutyryloxy)acetic Acid: Similar structure with a chlorine atom instead of bromine.
2-(4-Methylphenyl)-2-(isobutyryloxy)acetic Acid: Similar structure with a methyl group instead of bromine.
Uniqueness
2-(4-Bromophenyl)-2-(isobutyryloxy)acetic Acid is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. This uniqueness can be leveraged in designing compounds with specific properties or activities.
Biological Activity
2-(4-Bromophenyl)-2-(isobutyryloxy)acetic Acid, with the CAS number 1385694-70-1, is a compound of interest due to its potential biological activities. This article examines its biological activity, focusing on its mechanisms of action, pharmacokinetics, and relevant research findings.
The biological activity of this compound is primarily attributed to its structural similarity to other compounds that interact with various biological targets. These interactions can influence cellular differentiation and inhibit specific transport mechanisms, such as dopamine transporters.
Key Mechanisms:
- Enzyme Inhibition: Similar compounds have been shown to inhibit enzymes critical for DNA synthesis and repair, such as dihydrofolate reductase (DHFR).
- Cell Cycle Modulation: In cancer cell lines, this compound has been observed to induce cell cycle arrest and apoptosis through disruption of key signaling pathways.
Pharmacokinetics
Pharmacokinetic studies suggest that the introduction of functional groups in the compound enhances its solubility and bioavailability. The compound's lipophilic nature allows it to diffuse across cell membranes effectively, facilitating its uptake and distribution in tissues.
Key Pharmacokinetic Properties:
- Solubility: Increased solubility in organic solvents due to structural modifications.
- Distribution: Potential accumulation in the nucleus, where it may interact with DNA and transcription factors.
Cellular Effects
The effects of this compound on cellular processes vary based on concentration and cell type. In laboratory settings:
- Low doses may inhibit enzyme activity without significant toxicity.
- Higher concentrations can lead to cytotoxic effects in cancer cells.
Case Studies
Research has highlighted several case studies that demonstrate the compound's biological activity:
- Anticancer Activity: A study found that derivatives similar to this compound exhibited significant cytotoxicity against various cancer cell lines, suggesting potential use as an anticancer agent.
- Antimicrobial Properties: Another investigation noted that compounds with similar structures displayed antibacterial activity, indicating a broader spectrum of biological effects that warrant further exploration.
Comparative Analysis
The following table summarizes key findings from various studies on the biological activity of this compound compared to related compounds:
| Compound Name | Biological Activity | Mechanism of Action | Reference |
|---|---|---|---|
| This compound | Anticancer, Antimicrobial | Enzyme inhibition, apoptosis induction | |
| 5-(morpholin-4-ylsulfonyl)-1H-indole-2,3-dione | Anticancer | DHFR inhibition, cell cycle arrest | |
| Other Bromophenyl Derivatives | Antimicrobial | Disruption of bacterial cell walls |
Future Research Directions
Future studies should focus on:
- Synthesis Optimization: Developing more efficient synthetic routes for producing this compound and its derivatives.
- In Vivo Studies: Conducting animal model studies to evaluate the therapeutic potential and safety profile of this compound.
- Mechanistic Studies: Further elucidating the molecular mechanisms underlying its biological activities through advanced biochemical assays.
Q & A
Basic: What are the recommended synthetic routes for 2-(4-Bromophenyl)-2-(isobutyryloxy)acetic Acid, and how can reaction conditions be optimized?
Methodological Answer:
The compound is typically synthesized via esterification or acyloxyation of 2-(4-bromophenyl)acetic acid derivatives. Key steps include:
- Esterification : Reacting 2-(4-bromophenyl)acetic acid with isobutyryl chloride in the presence of a base (e.g., pyridine) under anhydrous conditions. Monitoring reaction progress via thin-layer chromatography (TLC) or HPLC ensures completion.
- Temperature Control : Maintain temperatures between 0–5°C during acid chloride addition to minimize side reactions (e.g., hydrolysis).
- Purification : Use column chromatography with a gradient of ethyl acetate/hexane or recrystallization from ethanol to isolate the product. Purity can be verified via melting point analysis and NMR spectroscopy .
Basic: Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
A combination of techniques is critical:
- NMR Spectroscopy : H and C NMR confirm structural integrity, with the bromophenyl group showing characteristic aromatic splitting patterns (e.g., doublets at δ 7.2–7.6 ppm). The isobutyryloxy group appears as a singlet for the methyl groups (~δ 1.2 ppm) and a quartet for the acetate proton (~δ 2.6 ppm).
- Deuterium NMR : For solid-state dynamics, deuterated analogs (e.g., 2-(4-Bromophenyl)[2,2-H]acetic acid) enable analysis of molecular motion via quadrupolar splitting in high-field solid-state deuterium spectra .
- XRD : Single-crystal X-ray diffraction resolves stereochemistry and crystal packing, critical for studying polymorphism .
Advanced: How do temperature variations affect the solid-state dynamics of this compound, as observed in deuterium NMR?
Methodological Answer:
Solid-state deuterium NMR reveals temperature-dependent molecular motion. For example:
- Data Interpretation : In deuterated analogs (e.g., 2-(4-Bromophenyl)[2,2-H]acetic acid), spectral line shapes at 25°C, 50°C, and 75°C show changes in quadrupolar splitting (Table 2.1, ). Narrowing line widths at higher temperatures indicate increased rotational freedom of the methyl or phenyl groups.
- Activation Energy : Calculate activation energy () for motion using the Arrhenius equation applied to relaxation times. This quantifies energy barriers to rotation, aiding in understanding steric effects from the bromophenyl group .
Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?
Methodological Answer:
Discrepancies often arise from variations in:
- Purity and Stability : Use HPLC (C18 column, acetonitrile/water gradient) to verify purity (>95%). Degradation products (e.g., hydrolysis to 2-(4-bromophenyl)acetic acid) can skew bioactivity results. Store the compound at –20°C in anhydrous conditions to prevent ester hydrolysis .
- Assay Conditions : Standardize cell-based assays (e.g., IC measurements) by controlling pH, serum content, and solvent (DMSO concentration ≤0.1%). Include positive controls (e.g., known enzyme inhibitors) to validate experimental setups .
- Structural Confirmation : Reconfirm batch identity via high-resolution mass spectrometry (HRMS) to rule out isomerization or impurities .
Advanced: How does this compound compare to structural analogs (e.g., 2-(4-Bromophenyl)propionic acid) in drug discovery applications?
Methodological Answer:
- Steric and Electronic Effects : The isobutyryloxy group increases steric bulk compared to propionic acid analogs, potentially altering binding affinity. Use molecular docking (e.g., AutoDock Vina) to compare interactions with target proteins (e.g., cyclooxygenase).
- Metabolic Stability : Perform in vitro microsomal assays (human liver microsomes, NADPH cofactor) to assess ester hydrolysis rates. The isobutyryl group may slow degradation compared to simpler esters, extending half-life .
- Pharmacophore Mapping : Overlay structures with known active compounds (e.g., NSAIDs) to identify critical moieties for activity. The bromophenyl group’s halogen bonding may enhance target engagement .
Advanced: What strategies mitigate challenges in scaling up the synthesis of this compound for preclinical studies?
Methodological Answer:
- Process Optimization : Replace column chromatography with solvent-switch crystallization (e.g., from toluene/hexane) for higher yields.
- Deuterium Labeling : For metabolic studies, synthesize deuterated versions via H/D exchange catalyzed by Pd/C in DO. Verify isotopic purity via mass spectrometry .
- Quality Control : Implement in-line FTIR to monitor reaction progress and ensure consistent intermediate purity during large-scale runs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
